molecular formula C5H7NO2 B8050152 6-Oxa-1-azaspiro[3.3]heptan-2-one

6-Oxa-1-azaspiro[3.3]heptan-2-one

Cat. No.: B8050152
M. Wt: 113.11 g/mol
InChI Key: KBPXRQJDUCTISP-UHFFFAOYSA-N
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Description

6-Oxa-1-azaspiro[3.3]heptan-2-one is a heterocyclic organic compound characterized by its unique spirocyclic structure, which includes an oxetane ring fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxa-1-azaspiro[3.3]heptan-2-one typically involves cyclization reactions under basic conditions. One common method starts with the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-toluenesulfonamide, followed by cyclization. Another approach uses tribromo-pentaerythritol as a starting material, which undergoes cyclization under basic conditions with p-toluenesulfonamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of starting materials and reagents is crucial to achieving cost-effective and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Oxa-1-azaspiro[3.3]heptan-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of alcohols.

  • Substitution: Substitution reactions can produce various substituted derivatives of the compound.

Scientific Research Applications

6-Oxa-1-azaspiro[3.3]heptan-2-one has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including drug candidates.

  • Biology: The compound has been studied for its potential biological activity, including its role as a structural surrogate for morpholine in drug-like molecules.

  • Medicine: Research is ongoing to explore its use in developing new therapeutic agents.

  • Industry: Its unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

6-Oxa-1-azaspiro[3.3]heptan-2-one is structurally similar to other spirocyclic compounds, such as 2-oxa-6-azaspiro[3.3]heptane and morpholine. its unique spirocyclic structure sets it apart, providing distinct chemical and biological properties.

Comparison with Similar Compounds

  • 2-Oxa-6-azaspiro[3.3]heptane

  • Morpholine

  • Other spirocyclic oxetane derivatives

Properties

IUPAC Name

6-oxa-1-azaspiro[3.3]heptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c7-4-1-5(6-4)2-8-3-5/h1-3H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPXRQJDUCTISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC12COC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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